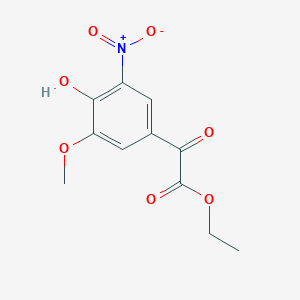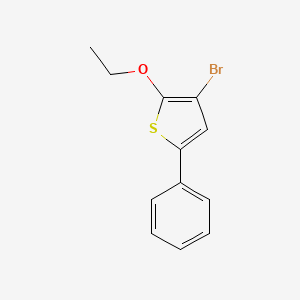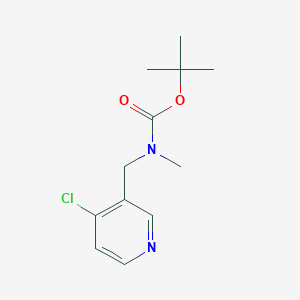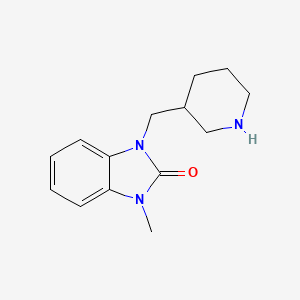![molecular formula C21H32N2O5 B8399516 2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester CAS No. 192582-88-0](/img/structure/B8399516.png)
2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester is a synthetic organic compound used primarily in peptide synthesis. It contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. This compound is valuable in various fields of scientific research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of valine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester is widely used in:
Peptide Synthesis: It serves as an intermediate in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Biological Research: It is employed in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester involves the protection and deprotection of amino groups. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, allowing for the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl N-(tert-butoxycarbonyl)glycinate: Similar structure but lacks the valine moiety.
Ethyl N-(tert-butoxycarbonyl)alaninate: Contains alanine instead of valine.
Uniqueness
2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester is unique due to its specific combination of valine and benzylglycine, making it particularly useful in the synthesis of peptides with specific sequences and properties .
Eigenschaften
CAS-Nummer |
192582-88-0 |
|---|---|
Molekularformel |
C21H32N2O5 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
ethyl 2-[benzyl-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetate |
InChI |
InChI=1S/C21H32N2O5/c1-7-27-17(24)14-23(13-16-11-9-8-10-12-16)19(25)18(15(2)3)22-20(26)28-21(4,5)6/h8-12,15,18H,7,13-14H2,1-6H3,(H,22,26) |
InChI-Schlüssel |
GHFOLLBWBCOXGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)C(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[(2S)-4-[(1R)-1-phenylethyl]morpholin-2-yl]benzaldehyde](/img/structure/B8399539.png)
